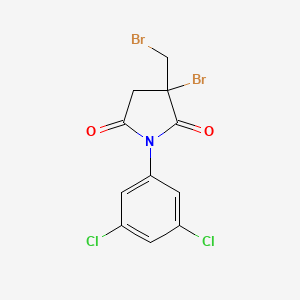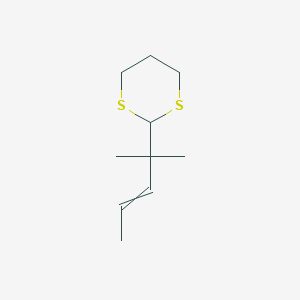
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane typically involves the reaction of 2-methylpent-3-en-2-ol with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: Various substituted dithianes depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can stabilize the carbonyl group, preventing unwanted reactions during synthetic processes. The compound can also undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane compound used for similar purposes in organic synthesis.
2-(2-Methylpent-3-en-2-yl)-1,3-dithiolane: A related compound with a similar structure but different reactivity.
Uniqueness
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the 2-methylpent-3-en-2-yl group can provide additional steric and electronic effects, making it distinct from other dithiane compounds.
Properties
CAS No. |
64899-11-2 |
|---|---|
Molecular Formula |
C10H18S2 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
2-(2-methylpent-3-en-2-yl)-1,3-dithiane |
InChI |
InChI=1S/C10H18S2/c1-4-6-10(2,3)9-11-7-5-8-12-9/h4,6,9H,5,7-8H2,1-3H3 |
InChI Key |
RMRHJDBHKVJHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)(C)C1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


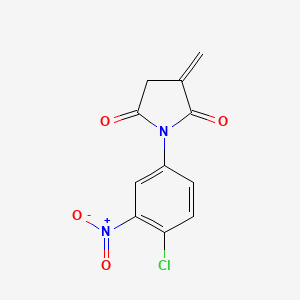

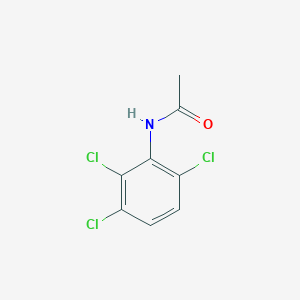
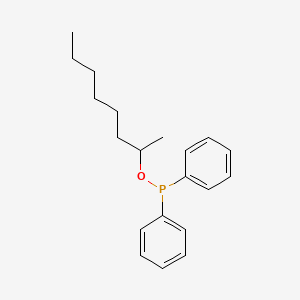
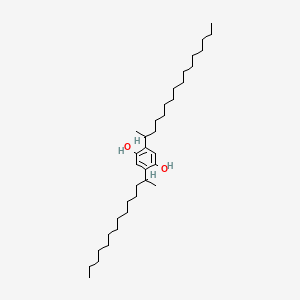
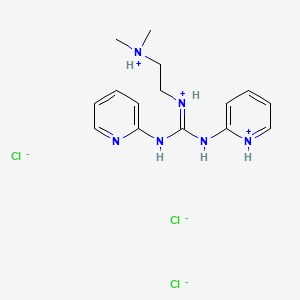

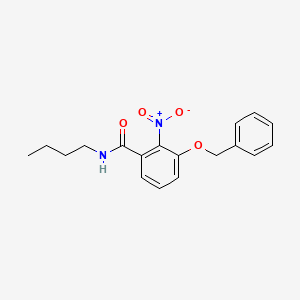
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)

![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
